molecular formula C10H7BrN2S B7756932 3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole

3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole

Cat. No.: B7756932
M. Wt: 267.15 g/mol
InChI Key: QUCKBIQENIWSMC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system comprising an imidazole and a thiazole ring, with a bromomethyl group attached to the benzene ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, facilitating the formation of the desired product through nucleophilic substitution and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with a brominated precursor occurs in the first reactor, followed by cyclization and purification steps in subsequent reactors . This approach minimizes the need for intermediate isolation and reduces production time.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced imidazole or thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzo[4,5]imidazo[2,1-b]thiazole Derivatives: Compounds with different substituents on the benzene ring or the imidazole/thiazole rings.

    Imidazo[2,1-b]thiazole Derivatives: Compounds lacking the benzene ring but retaining the imidazole and thiazole rings.

Uniqueness

3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole is unique due to the presence of the bromomethyl group, which allows for further functionalization through nucleophilic substitution

Properties

IUPAC Name

1-(bromomethyl)-[1,3]thiazolo[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2S/c11-5-7-6-14-10-12-8-3-1-2-4-9(8)13(7)10/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCKBIQENIWSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CS3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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